molecular formula C16H22N4OS B2714634 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 431932-36-4

3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2714634
CAS No.: 431932-36-4
M. Wt: 318.44
InChI Key: PHUOZIWRHGFIBJ-UHFFFAOYSA-N
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Description

3-[3-(4-Methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound featuring a tetrahydroquinazolinone core modified with a 4-methylpiperazine-propyl side chain and a sulfanylidene substituent. The tetrahydroquinazolinone scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) and anticonvulsant applications . Crystallographic analysis of similar compounds, such as 3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, employs tools like SHELXL and WinGX for structural refinement , implying that analogous techniques could be applied to this compound.

Properties

IUPAC Name

3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-18-9-11-19(12-10-18)7-4-8-20-15(21)13-5-2-3-6-14(13)17-16(20)22/h2-3,5-6H,4,7-12H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUOZIWRHGFIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common route starts with the preparation of the quinazolinone core, followed by the introduction of the piperazine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazolinone derivatives.

Scientific Research Applications

3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with neurotransmitter receptors, while the quinazolinone core can inhibit specific enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and pharmacological features of 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one with its closest analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
This compound 4-Methylpiperazinylpropyl C₁₆H₂₁N₄OS 329.43 Hypothesized CNS activity due to piperazine moiety; potential anticonvulsant properties .
3-(Prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Propenyl C₁₁H₁₁N₂OS 219.28 Structurally characterized via X-ray crystallography; no explicit bioactivity reported .
3-[3-(Dimethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Dimethylaminopropyl C₁₄H₁₈N₃OS 276.38 Discontinued; possible instability or suboptimal efficacy in preliminary studies .
3-[3-(2-Oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one 2-Oxopyrrolidinylpropyl C₁₅H₁₇N₃O₂S 303.38 Limited commercial availability; suggests synthetic challenges or niche applications .

Key Observations:

Structural Influence on Activity: The 4-methylpiperazinylpropyl group in the target compound distinguishes it from analogs with simpler substituents (e.g., propenyl or dimethylamino). This moiety is associated with enhanced receptor binding in CNS-active compounds, as seen in phenothiazine derivatives and anticonvulsant pyrrolidine-2,5-diones . The sulfanylidene group in the tetrahydroquinazolinone core may contribute to hydrogen bonding or redox activity, though this requires further validation.

Synthesis and Characterization: Analogs like 3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one were structurally resolved using SHELX and WinGX software , suggesting similar methodologies for the target compound.

Pharmacological Potential: The anticonvulsant activity of N-[3-(4-methylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione derivatives supports the hypothesis that the target compound may share similar therapeutic profiles. Phenothiazine derivatives with the 4-methylpiperazinylpropyl group (e.g., 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine) demonstrate antipsychotic activity , suggesting a broader scope for CNS applications.

Biological Activity

3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic compound that belongs to the class of tetrahydroquinazolines. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, antitumor, and anticonvulsant properties. The unique structural features of this compound contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N4SC_{15}H_{22}N_{4}S, with a molecular weight of 318.44 g/mol. The compound features a tetrahydroquinazolin framework that includes a piperazine moiety and a sulfanylidene group (–S=), which enhances its reactivity and potential interactions with biological targets .

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. The presence of the sulfanylidene group is hypothesized to play a critical role in these activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Compounds with similar structures have shown inhibitory effects on protein kinases and other targets relevant in cancer therapy. For instance, the inhibition of specific enzymes involved in tumor growth has been observed in related analogs .

The mechanism by which this compound exerts its biological effects likely involves interaction with various proteins involved in cellular signaling pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to assess binding affinities and kinetics .

Case Studies

Several case studies have been conducted to explore the biological activity of tetrahydroquinazoline derivatives:

  • Antitumor Activity : A study demonstrated that derivatives structurally similar to 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation through apoptosis induction .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results showed that these compounds had varying degrees of activity, with some exhibiting potent antibacterial properties comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroquinazolines is influenced by structural modifications. The presence of different substituents on the piperazine ring and variations in the sulfanylidene moiety can significantly alter the potency and selectivity of these compounds against specific biological targets. Understanding these relationships is crucial for optimizing drug design .

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving isothiocyanate derivatives and aminobenzoic acids. For example:
  • Step 1 : React allyl isothiocyanate with 2-amino-5-methylbenzoic acid in ethanol under reflux with triethylamine as a catalyst .
  • Step 2 : Purify the product via recrystallization (ethanol/water) to obtain crystalline solids .
  • Alternative Route : Use aldehydes (e.g., 4-chlorobenzaldehyde) and methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone .

Q. Which crystallographic software tools are recommended for structural determination of this compound?

  • Methodological Answer :
  • SHELX Suite (SHELXL, SHELXS): For small-molecule refinement and structure solution, particularly for handling anisotropic displacement parameters and hydrogen-bonding networks .
  • WinGX/ORTEP : To visualize molecular geometry, analyze crystal packing, and generate publication-quality figures (e.g., anisotropic displacement ellipsoids) .

Q. What biological activities have been reported for related tetrahydroquinazolinone derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Analogous compounds (e.g., 3-benzyl-8-methoxy derivatives) show activity against bacterial strains, assessed via agar diffusion assays .
  • Cytokinin Activity : 2-Sulfanylidene-tetrahydroquinazolin-4-one derivatives exhibit plant growth regulation properties, evaluated through bioassays on plant tissue cultures .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement data for this compound?

  • Methodological Answer :
  • Restraints in SHELXL : Apply distance/angle restraints for disordered moieties (e.g., flexible 4-methylpiperazinylpropyl chains) to resolve overlapping electron density .
  • Difference Fourier Maps : Use these to locate missing hydrogen atoms (e.g., amino H-atoms refined isotropically with N–H distance restraints) .
  • Validation Tools : Employ CIF checkers in WinGX to flag geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Q. What strategies optimize the reaction yield during the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Optimization : Replace triethylamine with stronger bases (e.g., DBU) to accelerate thiourea intermediate formation .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of aminobenzoic acid precursors .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates prone to byproduct formation .

Q. How to resolve anisotropic displacement parameters in the structural analysis of this compound?

  • Methodological Answer :
  • ORTEP Visualization : Generate displacement ellipsoid plots at 50% probability to identify thermally labile regions (e.g., sulfur atoms in the sulfanylidene group) .
  • Twinning Analysis : In SHELXL, apply TWIN/BASF commands if data shows pseudo-merohedral twinning (common in monoclinic systems) .

Q. What analytical techniques are recommended for assessing purity and structural integrity during synthesis?

  • Methodological Answer :
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (e.g., unreacted piperazine intermediates) .
  • SC-XRD : Confirm stereochemistry and tautomeric forms (e.g., sulfanylidene vs. thione configurations) via high-resolution data collection .
  • Elemental Analysis : Validate C/H/N/S percentages (±0.3% tolerance) to rule out hydrate/solvate formation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of tetrahydroquinazolinone derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 4-methylpiperazinyl vs. phenyl groups) and compare bioassay results .
  • Meta-Analysis : Cross-reference cytotoxicity data (e.g., IC₅₀ values) from independent studies to identify trends in selectivity .

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